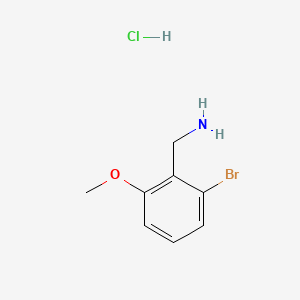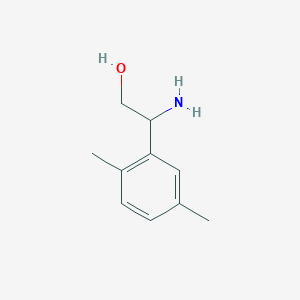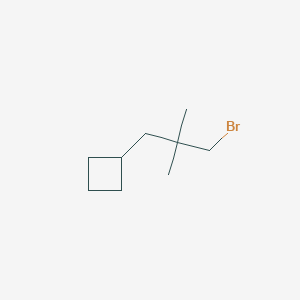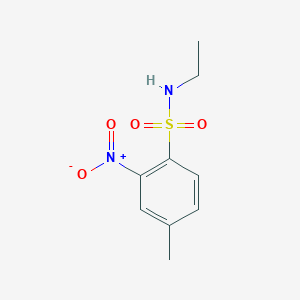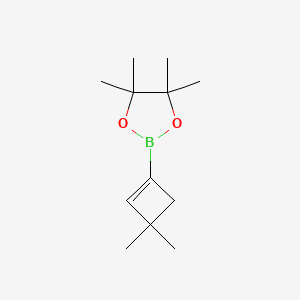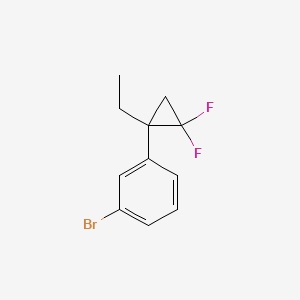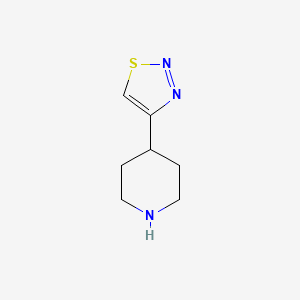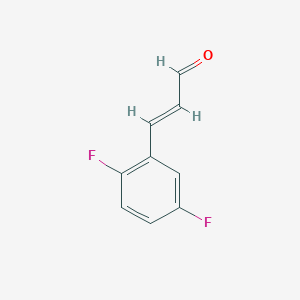
(2E)-3-(2,5-difluorophenyl)-2-propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-3-(2,5-Difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate reagent to introduce the acrylaldehyde functionality. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2,5-difluorobenzaldehyde to form the desired acrylaldehyde compound under controlled conditions.
Industrial Production Methods
Industrial production of (e)-3-(2,5-Difluorophenyl)acrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(e)-3-(2,5-Difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of 3-(2,5-difluorophenyl)acrylic acid.
Reduction: Formation of 3-(2,5-difluorophenyl)prop-2-en-1-ol.
Substitution: Formation of various substituted difluorophenyl derivatives depending on the reagent used.
科学的研究の応用
(e)-3-(2,5-Difluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (e)-3-(2,5-Difluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the difluorophenyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,5-Difluorobenzaldehyde: A precursor in the synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde.
3-(2,5-Difluorophenyl)prop-2-en-1-ol: A reduced form of the compound.
3-(2,5-Difluorophenyl)acrylic acid: An oxidized form of the compound.
Uniqueness
(e)-3-(2,5-Difluorophenyl)acrylaldehyde is unique due to the presence of both the difluorophenyl and acrylaldehyde functionalities, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H6F2O |
|---|---|
分子量 |
168.14 g/mol |
IUPAC名 |
(E)-3-(2,5-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-6H/b2-1+ |
InChIキー |
PNYDVKRZZLUMCJ-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)/C=C/C=O)F |
正規SMILES |
C1=CC(=C(C=C1F)C=CC=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


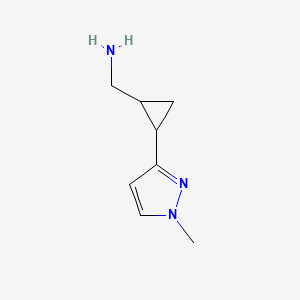

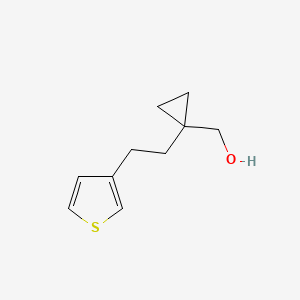
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
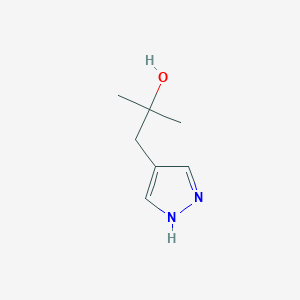
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
